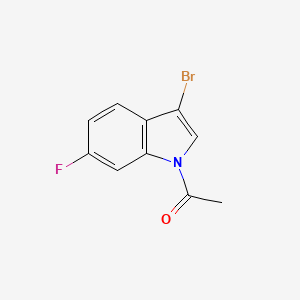

1-Acetyl-3-bromo-6-fluoroindole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-bromo-6-fluoroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c1-6(14)13-5-9(11)8-3-2-7(12)4-10(8)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLRTVMJHOUEBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 1 Acetyl 3 Bromo 6 Fluoroindole and Indole Derivatives

Further N-Functionalization and Derivatization Strategies

The acetyl group at the N1 position of the indole (B1671886) core in 1-acetyl-3-bromo-6-fluoroindole serves as a crucial activating and directing group, yet it can also be the subject of further modification or replacement to access a diverse range of N-functionalized indole derivatives. These strategies are pivotal for modulating the electronic properties and biological activities of the resulting compounds.

One of the fundamental N-functionalization strategies involves the acylation of the indole nitrogen. While the starting compound is already N-acetylated, other acyl groups can be introduced, often after a deacetylation step. The selective N-acylation of indoles can be challenging due to the competing reactivity of the C3 position. nih.gov However, methods utilizing thioesters as the acyl source in the presence of a base like cesium carbonate have demonstrated high chemoselectivity for N-acylation. nih.gov This approach offers a mild and efficient alternative to the often harsh conditions required with acyl chlorides. nih.gov

The choice of acylating agent and catalyst is critical. For instance, the use of dialkylaluminum chlorides, such as diethylaluminum chloride (Et2AlCl), has been shown to effectively promote the acylation of indoles at the 3-position, highlighting the need for carefully selected conditions to achieve N-functionalization over C-functionalization. organic-chemistry.org The synthesis of 1-acyloxyindoles can be achieved through a one-pot process involving the formation of a 1-hydroxyindole (B3061041) intermediate followed by acylation with agents like acetic anhydride (B1165640) or pivaloyl chloride. nih.gov

Beyond acylation, N-alkylation represents another key derivatization strategy. A general method for the synthesis of N-alkylindoles involves the [4+1] annulative double C-H functionalization of N,N-dialkylanilines. nih.gov This approach allows for the construction of the indole ring system with a pre-installed N-alkyl group. nih.gov The functionalization of the indole core is a broad field, with reactions targeting the N1, C2, and C3 positions being the most common. researchgate.net

The following table summarizes various N-functionalization and derivatization strategies applicable to the indole scaffold, which could be adapted for this compound, likely following a deacetylation step.

| Strategy | Reagents and Conditions | Product Type | Key Features |

| N-Acylation | Thioesters, Cs₂CO₃, xylene, 140 °C nih.gov | N-Acylindoles | High chemoselectivity for N-acylation, mild conditions. nih.gov |

| N-Acylation | Acyl chlorides, Et₂AlCl, CH₂Cl₂ organic-chemistry.org | 3-Acylindoles | Primarily directs acylation to the C3 position. organic-chemistry.org |

| 1-Acyloxyindole Synthesis | 1. SnCl₂·2H₂O, DME; 2. Acetic anhydride or acyl chloride nih.gov | 1-Acyloxyindoles | One-pot synthesis via a 1-hydroxyindole intermediate. nih.gov |

| N-Alkylation | N,N-dialkylanilines, O-alkenylhydroxamate, sulfonyl diazo reagent, DCE nih.gov | N-Alkylindoles | [4+1] annulative double C-H functionalization. nih.gov |

It is important to note that for a compound like this compound, initial deacetylation would be a prerequisite for many of these N-functionalization strategies. This can often be achieved by basic hydrolysis, for example, with potassium hydroxide (B78521) in methanol. researchgate.net Subsequent re-functionalization of the indole nitrogen would then allow for the introduction of a wide array of substituents, thereby enabling extensive structure-activity relationship (SAR) studies.

Biocatalytic Transformations and Enzymatic Reactivity of Indole Systems

The enzymatic functionalization of indole and its derivatives represents a powerful and environmentally benign approach to generating molecular diversity. Biocatalysts offer high levels of regio- and stereoselectivity, often under mild reaction conditions, which can be challenging to achieve through traditional synthetic methods. nih.gov

A significant area of research is the biocatalytic halogenation of indoles. Marine organisms, in particular, produce a vast array of halogenated indole alkaloids. nih.gov This is accomplished by halogenating enzymes, such as FADH2-dependent halogenases, which can recognize and act on tryptophan or indole moieties. nih.gov These enzymes could potentially be harnessed for the selective halogenation of indole precursors.

Enzymatic oxidation of the indole ring is another important transformation. Artificial manganese-containing mini-enzymes have been developed that can selectively oxidize indole at the C3 position to produce 3-oxindole derivatives with high product selectivity. acs.org The reactivity in these systems can be influenced by the substituent on the indole nitrogen; for example, N-acetyl-indole showed no product formation under certain conditions, indicating the electronic influence of the N-substituent on the enzymatic reaction. acs.org

Methyltransferases are another class of enzymes with significant potential in indole functionalization. The S-adenosyl methionine (SAM)-dependent methyl transferase PsmD has been used for the stereo- and regioselective methylation at the C3 position of various indoles. nih.gov This enzymatic methylation can be performed on a preparative scale, demonstrating its synthetic utility. nih.gov

Furthermore, thioesterases have been identified that can catalyze the formation of indolylamides. acs.org This chemoenzymatic approach can facilitate challenging peptide macrocyclizations to form complex natural products. acs.org The bacterial transformation of indole can also lead to a variety of products. For instance, Arthrobacter sp. can biotransform indole into indole-3-acetic acid, indole-3-glyoxylic acid, and indole-3-aldehyde. nih.gov

The following table outlines several biocatalytic transformations relevant to the indole scaffold.

| Transformation | Enzyme Class/System | Substrate Type | Product Type | Key Features |

| C3-Methylation | S-adenosyl methionine (SAM)-dependent methyl transferase (e.g., PsmD) nih.gov | Indole derivatives | C3-methylated indoles (pyrroloindolines) | High stereo- and regioselectivity. nih.gov |

| Halogenation | FADH2-dependent halogenases nih.gov | Tryptophan or indole moieties | Halogenated indoles | Mimics natural product biosynthesis. nih.gov |

| C3-Oxidation | Mn-containing artificial mini-enzyme acs.org | Indole, N-methyl-indole | 3-Oxindole derivatives | High product selectivity at the C3 position. acs.org |

| Indolylamide Formation | Thioesterase (e.g., BulbE-TE) acs.org | Peptide thioesters with indole side chains | Macrocyclic indolylamides | Facilitates synthetically challenging macrocyclizations. acs.org |

| Oxidation/Degradation | Bacterial enzymes (e.g., from Arthrobacter sp.) nih.gov | Indole | Indole-3-acetic acid, indole-3-glyoxylic acid, indole-3-aldehyde | Demonstrates bacterial metabolic pathways for indole. nih.gov |

| Acyloin Formation | ThDP-dependent enzymes nih.gov | Indole-3-pyruvate derivatives | Indole-containing acyloins | Chemoenzymatic synthesis of complex building blocks. nih.gov |

These biocatalytic strategies underscore the growing importance of enzymes in synthetic organic chemistry, providing access to novel and complex indole derivatives that may be difficult to obtain through conventional means. The application of such enzymatic methods to a functionalized substrate like 3-bromo-6-fluoroindole could yield a range of novel bioactive compounds.

Structural Analysis and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like 1-Acetyl-3-bromo-6-fluoroindole. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (1H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and coupling interactions of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the acetyl group and the aromatic protons on the indole (B1671886) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the acetyl group, bromine, and fluorine atoms. The integration of the signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the neighboring proton-proton couplings, aiding in the assignment of each signal to a specific proton in the structure.

Carbon (13C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. For instance, the carbonyl carbon of the acetyl group would appear at a characteristic downfield shift. The carbons directly bonded to the electronegative bromine and fluorine atoms, as well as the nitrogen of the indole ring, would also exhibit specific chemical shifts.

Fluorine (19F) NMR Spectroscopy for Fluorinated Compounds

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool for the characterization of this compound. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for detecting subtle differences in the electronic environment of the fluorine atom. The chemical shift of the fluorine atom at the 6-position of the indole ring would provide a unique signature for the compound. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can provide valuable information for confirming the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected. A strong absorption band in the region of 1650-1700 cm⁻¹ would indicate the presence of the carbonyl (C=O) group of the acetyl moiety. The C-N stretching vibrations of the indole ring and the C-Br and C-F stretching vibrations would also produce characteristic peaks in the fingerprint region of the spectrum, further confirming the compound's structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₁₀H₇BrFNO). The mass spectrum would also display a characteristic isotopic pattern due to the presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information. The molecule would likely undergo fragmentation upon ionization, with common fragmentation pathways including the loss of the acetyl group or the bromine atom, providing further evidence for the proposed structure.

Chromatographic Techniques for Compound Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction byproducts or impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. By employing a suitable stationary phase (e.g., a C18 column) and a mobile phase, a sharp, single peak in the chromatogram would indicate a high degree of purity. The retention time of the compound under specific chromatographic conditions serves as a characteristic identifier. Gas Chromatography (GC) could also be employed, particularly if the compound is thermally stable and volatile. The purity of the compound is typically determined by the area percentage of its corresponding peak in the chromatogram.

Future Research Directions and Unresolved Challenges

Advancements in Sustainable and Green Synthetic Methodologies

The synthesis of complex molecules like 1-Acetyl-3-bromo-6-fluoroindole often relies on multi-step processes that can generate significant chemical waste. A major future direction is the development of more sustainable and environmentally benign synthetic routes. nih.gov Current research in green chemistry for indole (B1671886) synthesis focuses on several key areas that could be applied to this specific compound. researchgate.net

Future research should prioritize:

Use of Greener Solvents: Shifting from traditional volatile organic compounds to water, ionic liquids, or deep-eutectic solvents can dramatically reduce the environmental impact of the synthesis. researchgate.nettandfonline.com

Development of Novel Catalysts: The exploration of nanocatalysts, biocatalysts, and reusable solid acid catalysts could lead to higher efficiency, easier product separation, and milder reaction conditions compared to conventional methods. researchgate.netbeilstein-journals.org

Energy-Efficient Synthesis: The application of microwave irradiation and ultrasound technology can often lead to significantly shorter reaction times, increased yields, and reduced energy consumption. researchgate.nettandfonline.com

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the desired indole scaffold in a single step is a key strategy for improving atom economy and process efficiency. rsc.orgbohrium.com Applying an MCR strategy to build the core of this compound would represent a significant advancement in its sustainable production.

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The functional groups present in this compound—the N-acetyl group, the C-3 bromine, and the C-6 fluorine—dictate its reactivity and offer numerous possibilities for novel chemical transformations.

Key areas for future exploration include:

Cross-Coupling Reactions: The bromine atom at the C-3 position is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Stille couplings. nih.gov Future work could focus on developing highly efficient and selective coupling methods to introduce a wide array of new functionalities at this position, creating libraries of novel compounds.

C-H Functionalization: While the C-3 position is activated by the bromine, direct functionalization of other C-H bonds on the indole ring (e.g., at C-2, C-4, C-5, or C-7) is a major goal in modern organic chemistry. rsc.org Developing regioselective C-H activation methods for this scaffold would unlock new avenues for structural diversification.

Dearomatization Reactions: The stereoselective conversion of the planar indole ring into three-dimensional indoline (B122111) structures is a significant challenge. researchgate.net Investigating dearomatization reactions of this compound could lead to the synthesis of complex molecules with multiple stereocenters, which are of great interest in medicinal chemistry.

Unprecedented Transformations: The interplay between the electron-withdrawing acetyl and fluoro groups and the reactive bromo group could lead to unexpected reactivity. Research into novel reaction conditions could uncover unprecedented transformations, such as unique cyclization or rearrangement pathways. rsc.org

Integration of Advanced Computational Predictions for Rational Design

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, thereby accelerating the discovery process. For this compound, integrating computational predictions offers a path toward rational design rather than empirical screening.

Future research should leverage:

Density Functional Theory (DFT): DFT calculations can be used to investigate the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential (MEP). researchgate.netnih.gov This information can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. nih.gov

Reaction Mechanism Studies: Computational modeling can elucidate the transition states and intermediates of potential reactions, providing insights into reaction feasibility and selectivity. nih.gov This is particularly valuable for designing catalysts and reaction conditions for novel transformations.

In Silico Screening: The properties of virtual libraries of derivatives based on the this compound scaffold can be predicted computationally. researchgate.net This allows for the pre-selection of candidates with desirable electronic, steric, or potential biological properties before committing to their synthesis. nih.gov

Synergistic Applications with Emerging Technologies in Chemical Sciences

The unique properties of halogenated and acetylated indoles can be combined with emerging technologies to create novel applications.

Promising synergistic areas include:

Materials Science: Heterocyclic compounds are integral to the development of new materials such as organic conductors and photovoltaic cells. msesupplies.com The specific electronic properties conferred by the acetyl, bromo, and fluoro substituents could make this compound or its derivatives interesting building blocks for novel functional materials.

Automated Synthesis: The development of robust synthetic methodologies for this compound could be integrated into automated synthesis platforms. This would enable the rapid and efficient generation of a diverse library of analogues for high-throughput screening in drug discovery and materials science. numberanalytics.com

Chemical Biology and Medicinal Chemistry: Indole derivatives have been shown to act synergistically with existing drugs, such as antibiotics, to overcome resistance. nih.gov Future research could explore whether this compound or its derivatives can potentiate the activity of known therapeutic agents. Its structure could also serve as a fragment for the design of probes to study biological systems.

Q & A

Q. What computational approaches are effective for modeling the compound’s interactions with biological targets?

- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability and quantum mechanics/molecular mechanics (QM/MM) for electronic interactions. Quantitative Structure-Activity Relationship (QSAR) models (e.g., CoMFA) can predict bioactivity across chemical libraries. Validate predictions with in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.